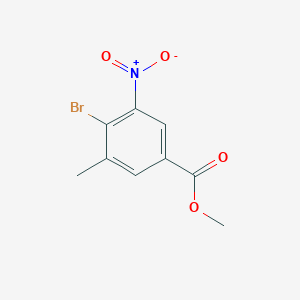

Methyl 4-bromo-3-methyl-5-nitrobenzoate

Description

Methyl 4-bromo-3-methyl-5-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position of the aromatic ring. The methyl ester functional group (-COOCH₃) at the 1-position completes the structure. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive substituents. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the nitro group can be reduced to an amine for further functionalization .

Synthetic routes for analogous compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, involve nitration using mixed nitric-sulfuric acid systems, achieving yields above 80% . Similarly, methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃) is synthesized via substitution reactions, highlighting the adaptability of brominated benzoates in introducing diverse functional groups .

Propriétés

Formule moléculaire |

C9H8BrNO4 |

|---|---|

Poids moléculaire |

274.07 g/mol |

Nom IUPAC |

methyl 4-bromo-3-methyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H8BrNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3 |

Clé InChI |

SDGJHNRLPOEFDD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects: The bromine at position 4 in the target compound distinguishes it from analogs like methyl 3-bromo-5-nitrobenzoate (Br at 3). This positional difference impacts reactivity; bromine at 4 is more accessible for nucleophilic substitution or cross-coupling .

Electronic Effects :

- The nitro group at position 5 (meta to the ester) is a strong electron-withdrawing group, activating the ring for electrophilic substitution at specific positions. In contrast, nitro at position 3 (as in methyl 4-bromo-3-nitrobenzoate) directs reactivity differently .

Functional Group Interplay: Analogs with hydroxyl or amino groups (e.g., methyl 5-bromo-2-hydroxy-3-nitrobenzoate) exhibit higher polarity, influencing solubility and crystallization behavior. The target compound’s lack of polar groups may render it more lipophilic .

Synthetic Utility: The target compound’s bromine and nitro groups enable sequential modifications, such as palladium-catalyzed couplings followed by nitro reduction to amines. Analogs like methyl 3-bromo-4-(methylamino)-5-nitrobenzoate demonstrate the feasibility of such pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.